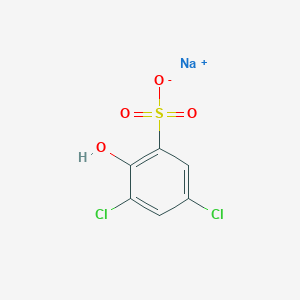

sodium;3,5-dichloro-2-hydroxybenzenesulfonate

Descripción

Sodium;3,5-dichloro-2-hydroxybenzenesulfonate: is a chemical compound with the molecular formula C6H3Cl2NaO4S and a molecular weight of 265.05 g/mol . It is commonly used in conjunction with 4-aminoantipyrine and hydrogen peroxide for chromogenic quantitation of uric acid in serum and urine samples .

Propiedades

IUPAC Name |

sodium;3,5-dichloro-2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWCVZCSJHJYFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of sodium;3,5-dichloro-2-hydroxybenzenesulfonate typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonic acid with sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the compound is produced by dissolving the phospholipids in a chloroform:methanol mixture (2:1 by volume), evaporating the solvent, and redissolving the residue in an aqueous zwitterionic detergent solution .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry:

- Used in chromogenic quantitation of uric acid in serum and urine samples .

- Component of Trinder reagent for measuring hydrogen peroxide generation in automated systems .

Biology and Medicine:

- Employed in diagnostic assays for peroxidase in coupled enzymatic reactions .

- Utilized in the development of optical biosensors .

Industry:

Mecanismo De Acción

Mechanism: Sodium;3,5-dichloro-2-hydroxybenzenesulfonate acts as a chromogenic substrate in enzymatic reactions. When used with 4-aminoantipyrine and hydrogen peroxide, it forms a colored compound that can be measured spectrophotometrically .

Molecular Targets and Pathways: The compound targets peroxidase enzymes and participates in the generation of hydrogen peroxide, which is then quantified using spectrophotometric methods .

Comparación Con Compuestos Similares

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.